

Physicochemical Characteristics of Halogenated 1,3-Dioxolanes: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dichloro-2,2-difluoro-1,3-dioxolane

CAS No.: 60010-42-6

Cat. No.: B1206000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of **4,5-Dichloro-2,2-difluoro-1,3-dioxolane** and its closely related fluorinated and chlorinated analogs. Due to the limited availability of specific experimental data for **4,5-Dichloro-2,2-difluoro-1,3-dioxolane**, this document presents information on structurally similar compounds to provide a comparative context for researchers. The unique properties imparted by fluorine and chlorine atoms in these heterocyclic systems make them of significant interest in medicinal chemistry, agrochemicals, and materials science.[1]

Physicochemical Properties

The incorporation of halogen atoms into the dioxolane ring significantly influences its physical and chemical properties.[1] The following tables summarize the available quantitative data for **4,5-Dichloro-2,2-difluoro-1,3-dioxolane** and its analogs.

Table 1: Core Physicochemical Data of **4,5-Dichloro-2,2-difluoro-1,3-dioxolane** and Related Compounds

Property	4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane	4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane	4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane
CAS Number	60644-92-0[2]	87075-01-2[3]	Not Available
Molecular Formula	C5Cl2F8O2[2][4]	C3Cl4F2O2[3]	C5H2F8O2[5]
Molecular Weight	314.94 g/mol [4]	Not Available	246.05 g/mol [5]
Boiling Point	121.9 °C at 760 mmHg[6]	Not Available	Not Available
Density	1.82 g/cm ³ [6]	Not Available	Not Available
Vapor Pressure	17.1 mmHg at 25°C[6]	Not Available	Not Available
Refractive Index	1.352[6]	Not Available	Not Available
Flash Point	27.5 °C[6]	Not Available	Not Available

Experimental Protocols

The determination of the physicochemical properties of halogenated organic compounds requires precise and validated experimental methodologies.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid sample.[7]

- **Sample Preparation:** A small amount of the liquid (less than 0.5 mL) is placed in a small test tube (Durham tube).[7] A capillary tube, sealed at one end, is placed open-end down into the liquid.[7]
- **Apparatus Setup:** The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a Thiele tube containing

a high-boiling point oil (e.g., mineral oil).

- Heating: The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[7]
- Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.[7] Heating is continued until a steady stream of bubbles is observed.
- Boiling Point Reading: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Density Measurement of Liquids (Gravimetric Method)

The density of a liquid can be determined by accurately measuring its mass and volume.[8][9][10]

- Mass Measurement: An empty, clean, and dry graduated cylinder or pycnometer is weighed on an analytical balance.[10]
- Volume Measurement: A known volume of the liquid is added to the graduated cylinder or pycnometer. The volume is read from the bottom of the meniscus.[10]
- Mass of Liquid: The graduated cylinder or pycnometer containing the liquid is reweighed. The mass of the liquid is the difference between this mass and the mass of the empty container.[10]
- Density Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[9][11] Temperature should be recorded as it influences density.[8]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique used to determine the purity of volatile organic compounds.[12][13][14]

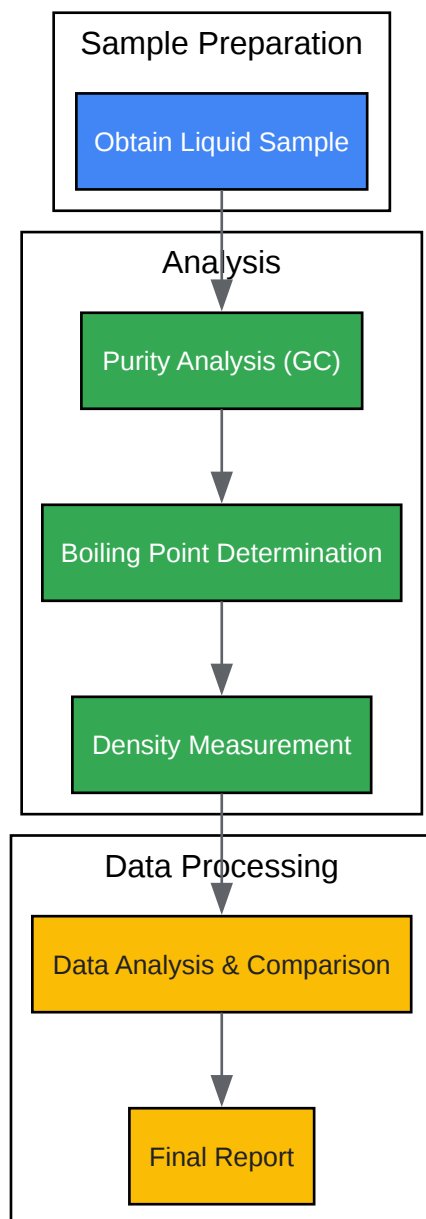
- Sample Preparation: A small, precise volume of the sample is diluted in a suitable solvent if necessary.

- Instrumentation: A gas chromatograph equipped with an appropriate column (e.g., capillary column) and a detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) is used.[12][14]
- Injection: A microliter volume of the prepared sample is injected into the heated injection port of the GC.[15]
- Separation: The sample is vaporized and carried by an inert gas (e.g., helium, nitrogen) through the column.[15] The components of the sample separate based on their boiling points and interactions with the column's stationary phase.
- Detection and Analysis: As each component elutes from the column, it is detected, and a peak is generated on a chromatogram. The area of each peak is proportional to the concentration of that component. Purity is determined by the ratio of the main peak area to the total area of all peaks.[15]

Visualizations

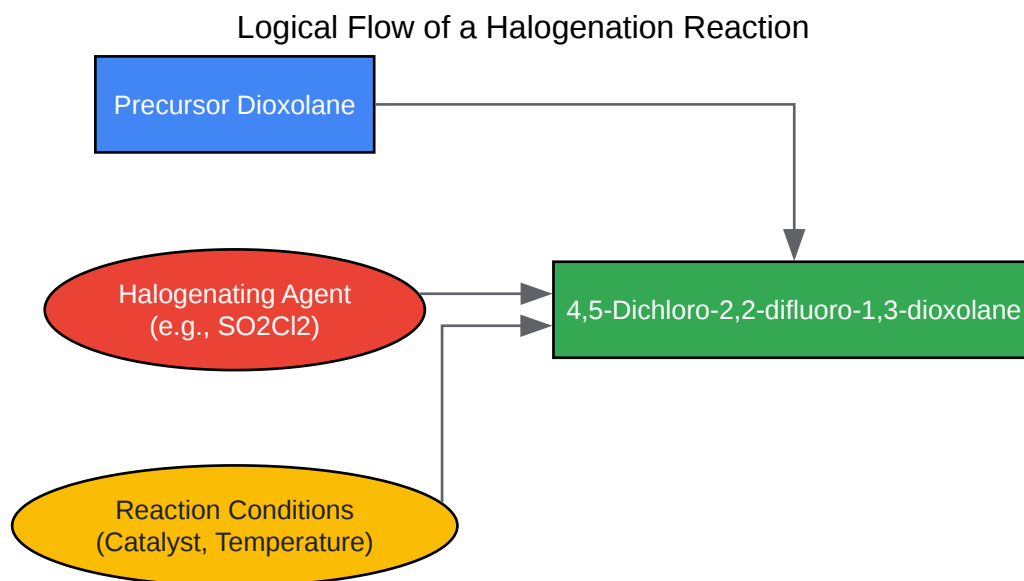
The following diagrams illustrate a typical experimental workflow for physicochemical characterization and a logical diagram for a synthesis reaction.

Experimental Workflow for Physicochemical Characterization



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Caption: Workflow for Physicochemical Characterization.



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Caption: Logical Diagram of a Synthesis Reaction.

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